Predicted LogP and PSA Comparison
The presence of the methyl group at the 2-position significantly increases the lipophilicity of the compound compared to its unmethylated analog. For 3-Amino-2-methylpyridine-4-carboxylic acid, the predicted LogP is 1.25, whereas for the core analog 3-aminopyridine-4-carboxylic acid (CAS 7579-20-6), the predicted LogP is approximately 0.64 [1][2]. This increase in LogP can be crucial for membrane permeability and target engagement in a cellular context, distinguishing it as a more lipophilic building block.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.25 |
| Comparator Or Baseline | 3-Aminopyridine-4-carboxylic acid (CAS 7579-20-6); LogP = ~0.64 |
| Quantified Difference | Increase of approximately 0.61 units |
| Conditions | Predicted values from computational models based on chemical structure [1][2]. |
Why This Matters
For procurement in drug discovery, a higher LogP is often desired to improve a compound's ability to cross biological membranes, a key parameter differentiating this specific analog for cellular assays.
- [1] Molbase. (n.d.). 3-AMINO-2-METHYLPYRIDINE-4-CARBOXYLIC ACID. Retrieved from https://qiye.molbase.cn/d19223/840272-2048346 View Source
- [2] Molbase. (n.d.). 3-Aminoisonicotinic Acid Methyl Ester. Retrieved from https://baike.molbase.cn/cidian/2265/ View Source
